2-(4-Bromo-2,6-dimethylphenyl)acetonitrile

Description

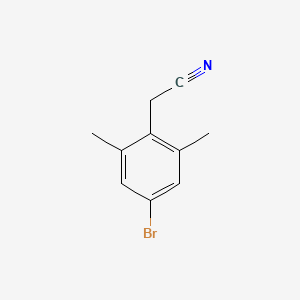

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is an aromatic nitrile compound featuring a bromine atom at the para position and methyl groups at the ortho positions (2 and 6) of the benzene ring. Its molecular weight is 218.04 g/mol, as reported in . This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and nitrile groups enable diverse functionalization pathways.

Properties

CAS No. |

205035-09-2 |

|---|---|

Molecular Formula |

C10H10BrN |

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-(4-bromo-2,6-dimethylphenyl)acetonitrile |

InChI |

InChI=1S/C10H10BrN/c1-7-5-9(11)6-8(2)10(7)3-4-12/h5-6H,3H2,1-2H3 |

InChI Key |

PYZHIISAQAGNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile typically involves the bromination of 2,6-dimethylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

- Molecular Formula : C8H4BrF2N

- Molecular Weight : 232.02 g/mol

- Key Differences: Fluorine atoms replace methyl groups at positions 2 and 6. Lower steric hindrance due to smaller fluorine atoms may improve reactivity in cross-coupling reactions.

2-(3-Bromo-4-fluorophenyl)acetonitrile (A232105)

- Similarity Score : 0.86 (structural similarity)

- Key Differences :

- Bromine at position 3 and fluorine at position 4 alter electronic distribution.

- The meta-bromo substitution may direct electrophilic substitution differently compared to para-bromo in the target compound.

2-(4-Bromo-2-formylphenoxy)acetonitrile

Functional Group Variations

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

- CAS No.: 508189-19-3

- Key Differences: Phenoxy (-O-) linkage instead of direct phenyl-acetonitrile bonding.

4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile

- Molecular Formula : C14H10Cl3N2

- CAS No.: 132252-58-5

- Key Differences: Amino and chloro substituents add hydrogen-bonding and steric bulk, respectively. The presence of multiple halogens enhances electrophilicity for substitution reactions.

Data Table: Comparative Analysis

Biological Activity

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C9H10BrN

- CAS Number : 205035-09-2

- Structure : The compound features a brominated aromatic ring, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 2,6-dimethylphenylacetonitrile. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylacetonitriles have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

Studies suggest that compounds analogous to this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and caspase activation .

Table 1: Summary of Biological Activities

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular responses.

- Membrane Interaction : The lipophilic nature due to bromination enhances its ability to disrupt microbial membranes.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Anticancer Activity : A derivative showed enhanced cytotoxicity in hypopharyngeal tumor cell models compared to standard chemotherapeutics, indicating potential for further development .

- Antimicrobial Efficacy Assessment : Another study reported that a related compound exhibited significant antibacterial activity with minimal toxicity towards human cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.